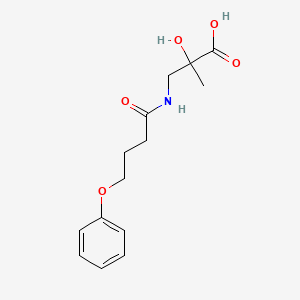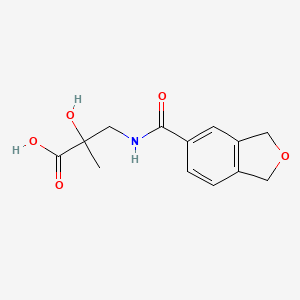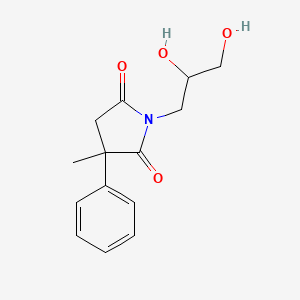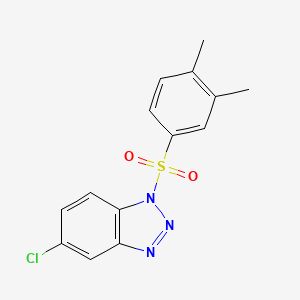![molecular formula C13H21NO2 B7579250 3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol](/img/structure/B7579250.png)
3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol is a chemical compound that is commonly known as TMPD. It is a synthetic compound that is widely used in scientific research for various purposes. TMPD has been synthesized by numerous methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of TMPD is not fully understood, but it is believed to act as a chiral derivatizing agent by forming diastereomeric complexes with amino acids, peptides, and proteins. The formation of these complexes allows for the separation and analysis of chiral compounds by chromatography or electrophoresis. TMPD has also been shown to interact with metal ions, forming fluorescent complexes that can be used for the detection of metal ions in solution.
Biochemical and Physiological Effects:
TMPD has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered to be safe for use in laboratory experiments. TMPD has been shown to be stable under a wide range of conditions, making it a useful reagent for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TMPD in laboratory experiments include its high purity, stability, and low toxicity. TMPD is also readily available from commercial sources, making it easy to obtain. However, the limitations of TMPD include its high cost compared to other chiral derivatizing agents and its limited solubility in some solvents.
Orientations Futures
There are several future directions for the use of TMPD in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications for TMPD, such as its use in the synthesis of new organic compounds or as a fluorescent probe for the detection of other molecules. Furthermore, the development of new analytical methods that utilize TMPD as a chiral derivatizing agent could lead to new insights into the behavior of chiral compounds in biological systems.
Méthodes De Synthèse
TMPD can be synthesized by several methods, including the reaction of 2,4,6-trimethylbenzyl chloride with diethanolamine, the reaction of 2,4,6-trimethylbenzylamine with epichlorohydrin, and the reaction of 2,4,6-trimethylphenol with formaldehyde and diethanolamine. These methods have been reported in various research articles, and the yields of the synthesis reactions have been optimized to obtain high purity and yield of TMPD.
Applications De Recherche Scientifique
TMPD has been widely used in scientific research for various purposes. It is commonly used as a chiral derivatizing agent for the analysis of amino acids, peptides, and proteins. TMPD has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. In addition, TMPD has been used as a reagent for the synthesis of chiral molecules and as a starting material for the synthesis of various organic compounds.
Propriétés
IUPAC Name |
3-[(2,4,6-trimethylphenyl)methylamino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-9-4-10(2)13(11(3)5-9)7-14-6-12(16)8-15/h4-5,12,14-16H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQHGJXJGMJGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNCC(CO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[3-(Dimethylamino)benzoyl]amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579179.png)
![3-[(3,5-Dimethylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579180.png)

![3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579200.png)

![N-[(5-bromothiophen-3-yl)methyl]-5-(methoxymethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7579211.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)

![3-[(5-Chlorofuran-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579223.png)
![3-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579226.png)
![3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579233.png)


![1-(3,4-Dihydroxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanone](/img/structure/B7579263.png)